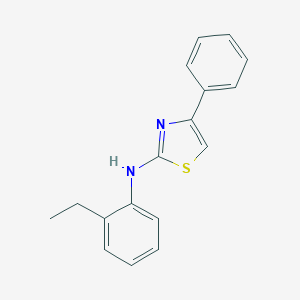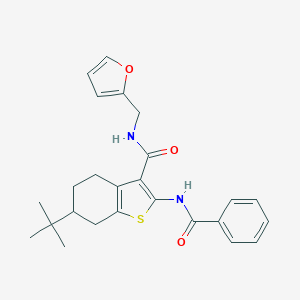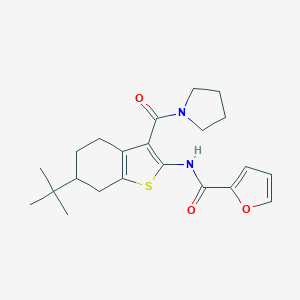
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as EPTA, is a thiazole-based compound that has gained increasing attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTA is a heterocyclic compound that contains a thiazole ring and an amine group, making it a versatile molecule with a wide range of biological activities.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has also been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The exact mechanism of action of N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to modulate the activity of the dopamine D2 receptor, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to modulate the activity of the dopamine D2 receptor, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments is its broad spectrum of biological activities. N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities, making it a versatile compound for various research applications. However, one of the limitations of using N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine. One potential direction is to further explore its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential as a lead compound for the development of new antimicrobial and antifungal agents. Additionally, the synthesis of N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a series of chemical reactions starting from 2-ethylphenylamine and thiourea. The first step involves the reaction of 2-ethylphenylamine with carbon disulfide to form 2-ethylphenyl isothiocyanate. This intermediate is then reacted with thiourea in the presence of a base to form N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine. The overall reaction scheme is shown below:
2-ethylphenylamine + CS2 → 2-ethylphenyl isothiocyanate
2-ethylphenyl isothiocyanate + NH2CONH2 → N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine
Propriétés
Formule moléculaire |
C17H16N2S |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S/c1-2-13-8-6-7-11-15(13)18-17-19-16(12-20-17)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,18,19) |
Clé InChI |
VBFHHTJYRIMAMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)